5-Chloro-N-(3,4-dimethoxybenzyl)pyrimidin-2-amine
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Overview
Description
5-Chloro-N-(3,4-dimethoxybenzyl)pyrimidin-2-amine is a chemical compound with the molecular formula C13H14ClN3O2 and a molecular weight of 279.72 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with a chloro group at the 5-position and a 3,4-dimethoxybenzyl group at the N-position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-(3,4-dimethoxybenzyl)pyrimidin-2-amine typically involves the reaction of 5-chloropyrimidine-2-amine with 3,4-dimethoxybenzyl chloride under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-(3,4-dimethoxybenzyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 5-position can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrimidine ring.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts (Pd) with organoboron reagents in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
5-Chloro-N-(3,4-dimethoxybenzyl)pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Chloro-N-(3,4-dimethoxybenzyl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-N-(3,4-dimethoxyphenyl)pyrimidin-2-amine
- 5-Chloro-N-(3,4-dimethoxybenzyl)pyrimidin-4-amine
- 5-Chloro-N-(3,4-dimethoxybenzyl)pyrimidin-2-ol
Uniqueness
5-Chloro-N-(3,4-dimethoxybenzyl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3,4-dimethoxybenzyl group enhances its lipophilicity, allowing it to interact more effectively with lipid environments and cellular membranes . This unique structure makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H14ClN3O2 |
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Molecular Weight |
279.72 g/mol |
IUPAC Name |
5-chloro-N-[(3,4-dimethoxyphenyl)methyl]pyrimidin-2-amine |
InChI |
InChI=1S/C13H14ClN3O2/c1-18-11-4-3-9(5-12(11)19-2)6-15-13-16-7-10(14)8-17-13/h3-5,7-8H,6H2,1-2H3,(H,15,16,17) |
InChI Key |
FCITYGJYRZRKCY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=NC=C(C=N2)Cl)OC |
Origin of Product |
United States |
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